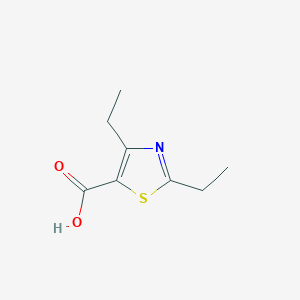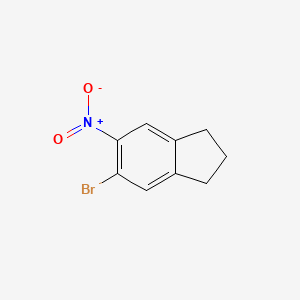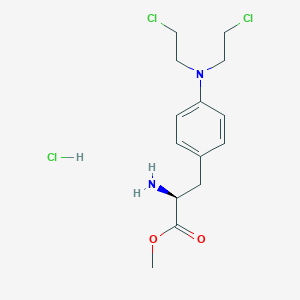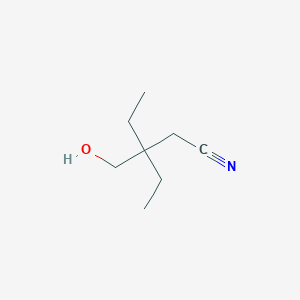![molecular formula C7H7N3 B8597407 1H-Pyrrolo[2,3-c]pyridin-1-amine](/img/structure/B8597407.png)
1H-Pyrrolo[2,3-c]pyridin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-c]pyridin-1-amine is a nitrogen-containing heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyridine ring, making it a versatile scaffold for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-c]pyridin-1-amine can be achieved through various methods. One common approach involves the cyclization of 2-bromo-5-iodopyridine with appropriate reagents to form the pyrrolopyridine core . Another method includes modifications of the Madelung and Fischer syntheses of indoles, which have been adapted to produce various substituted derivatives of Pyrrolo[2,3-c]pyridine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ transition-metal-free strategies and solid-phase synthesis techniques to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrolo[2,3-c]pyridin-1-amine undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and iodine for iodination. Reaction conditions typically involve controlled temperatures and the use of solvents like acetic acid or dichloromethane.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in medicinal chemistry research.
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-c]pyridin-1-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the study of biological processes and as a probe for investigating enzyme functions.
Medicine: This compound derivatives have shown potential as anticancer agents, kinase inhibitors, and antiviral compounds
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-c]pyridin-1-amine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit the activity of protein kinases by binding to the ATP-binding site, thereby disrupting cellular signaling pathways involved in cancer cell proliferation . Additionally, it can interact with tubulin proteins, leading to the disruption of microtubule dynamics and inducing cell cycle arrest .
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-c]pyridin-1-amine can be compared to other similar nitrogen-containing heterocyclic compounds, such as:
Pyrrolopyrazine: Exhibits antimicrobial, anti-inflammatory, and antiviral activities.
Pyrrolo[3,4-c]pyridine: Known for its antidiabetic and antitumor properties.
Pyrrolopyridine: Used as kinase inhibitors and anticancer agents.
The uniqueness of this compound lies in its versatile chemical reactivity and its potential for the development of novel therapeutic agents.
Propiedades
Fórmula molecular |
C7H7N3 |
|---|---|
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
pyrrolo[2,3-c]pyridin-1-amine |
InChI |
InChI=1S/C7H7N3/c8-10-4-2-6-1-3-9-5-7(6)10/h1-5H,8H2 |
Clave InChI |
BKBXCHMIMBIPGV-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=C1C=CN2N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(4-fluorophenyl)-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B8597422.png)
![Ethyl (bicyclo[3.2.0]heptan-6-ylidene)acetate](/img/structure/B8597429.png)

